Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Acceptor Capacity vs. Piperidine and Piperazine Analogs
The computed lipophilicity (XLogP3-AA = 2.3) and hydrogen-bond acceptor count (4) of 1-(5-nitropyridin-2-yl)azepane [1] differentiate it from common six-membered ring analogs. The piperazine analog 1-(5-nitropyridin-2-yl)piperazine (CAS 82205-58-1) carries an additional hydrogen-bond donor, increasing topological polar surface area and reducing membrane permeability, while the piperidine analog lacks the conformational flexibility of the azepane ring [2]. These properties influence both passive permeability and solubility in early drug discovery campaigns.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3; HBA = 4; Rotatable bonds = 1 [1] |
| Comparator Or Baseline | 1-(5-Nitropyridin-2-yl)piperazine: XLogP3-AA ≈ 0.8 (estimated), HBA = 5, additional HBD = 1; 1-(5-Nitropyridin-2-yl)piperidine: XLogP3-AA ≈ 2.0 (estimated), HBA = 4, ring conformational restriction |
| Quantified Difference | ΔXLogP ≈ +1.5 (azepane vs. piperazine); azepane provides a rigid seven-membered ring vs. flexible six-membered piperidine chair conformations |
| Conditions | Computed using XLogP3-AA (PubChem 2025.09.15) and Cactvs descriptors |
Why This Matters
The higher lipophilicity and absence of an additional HBD of the azepane derivative favor blood-brain barrier penetration and oral bioavailability in CNS-targeted programs, directly guiding building block selection.
- [1] PubChem Compound Summary CID 2848958: 1-(5-Nitropyridin-2-yl)azepane. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for 1-(5-Nitropyridin-2-yl)piperazine (CID 82205-58-1) and analogous piperidine derivative estimated by structural comparison. View Source
